molecular formula C15H21ClN4O B6800486 N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide

Cat. No.: B6800486
M. Wt: 308.80 g/mol
InChI Key: MELJHSUGPLCEMC-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chloro substituent, and a dicyclopropylazetidine moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O/c1-19-8-12(16)13(18-19)6-17-15(21)20-7-11(9-2-3-9)14(20)10-4-5-10/h8-11,14H,2-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELJHSUGPLCEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CNC(=O)N2CC(C2C3CC3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methylpyrazole with appropriate reagents under controlled conditions.

    Introduction of the dicyclopropylazetidine moiety: This step involves the reaction of the pyrazole intermediate with a cyclopropyl-containing reagent, often under basic conditions to facilitate the formation of the azetidine ring.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide
  • N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide

Uniqueness

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide is unique due to its dicyclopropylazetidine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research and development.

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